molecular formula C13H14N4O4S2 B5245437 N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B5245437
M. Wt: 354.4 g/mol
InChI Key: DVOOVQJGFPBVPU-UHFFFAOYSA-N
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Description

N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide typically involves the reaction of sulfaguanidine with aromatic isocyanates . The reaction conditions often include the use of solvents such as ethanol and acetonitrile, and the process may involve multiple purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide exerts its effects involves the inhibition of carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can disrupt the metabolic processes of tumor cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-carbamimidoyl-4-[(phenylsulfonyl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound for targeted therapeutic applications, particularly in the treatment of cancers where this enzyme is overexpressed.

Properties

IUPAC Name

2-[4-(benzenesulfonamido)phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c14-13(15)17-23(20,21)12-8-6-10(7-9-12)16-22(18,19)11-4-2-1-3-5-11/h1-9,16H,(H4,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOOVQJGFPBVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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